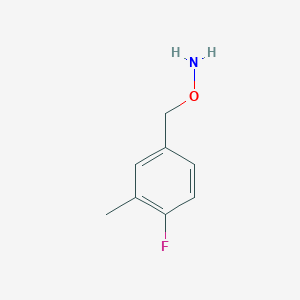

O-(4-fluoro-3-methylbenzyl)hydroxylamine

Descripción

Significance of O-Alkylhydroxylamines and O-Benzylhydroxylamines as Versatile Synthetic Intermediates and Reagents

O-Alkylhydroxylamines and their subset, O-benzylhydroxylamines, have emerged as exceptionally versatile building blocks and reagents in the field of organic synthesis. Their utility stems from the unique reactivity of the aminooxy (-ONH₂) functional group, which participates in a wide array of chemical transformations.

One of the most fundamental applications of these compounds is their reaction with carbonyls, such as aldehydes and ketones, to form stable oxime ethers. nih.gov These oximes are not merely endpoints but serve as valuable intermediates that can be further transformed. For instance, the reduction of oxime ethers is a well-established method for synthesizing N,O-disubstituted hydroxylamines. acs.org This transformation is crucial, though it requires careful selection of reagents to selectively reduce the C=N bond without cleaving the labile N-O bond. acs.org

Beyond simple oxime formation, O-benzylhydroxylamines are instrumental in the synthesis of hydroxamic acids, a class of compounds recognized for their significant biological activities, including the inhibition of enzymes like histone deacetylases (HDACs). nih.gov The synthesis typically involves the acylation of an O-benzylhydroxylamine with a carboxylic acid, followed by the removal of the benzyl (B1604629) protecting group. nih.gov

In more complex applications, O-benzylhydroxylamines are key precursors for generating N-benzyl nitrones. These nitrones are powerful 1,3-dipoles used in cycloaddition reactions to construct isoxazoline (B3343090) and isoxazolidine (B1194047) frameworks, which are core structures in many natural products and pharmaceutically active molecules. nih.govrsc.org Recent research has even demonstrated the use of N-benzylhydroxylamine as a "C1N1 synthon" in innovative cyclization reactions to build substituted imidazoles, showcasing the evolving role of these reagents in creating complex heterocycles. nih.govwikipedia.org

The development of new synthetic methods has further expanded the utility of this class of compounds. Transition metal-catalyzed reactions using O-protected hydroxylamine (B1172632) derivatives, such as O-benzoylhydroxylamines, have become an important strategy for forming carbon-nitrogen (C-N) bonds through electrophilic amination. scbt.comprepchem.comchemicalbook.com These methods are valued for their efficiency and selectivity in synthesizing a wide range of nitrogen-containing molecules. scbt.com The synthesis of O-alkylhydroxylamines themselves has been refined through various techniques, including the Mitsunobu reaction involving an alcohol and N-hydroxyphthalimide, followed by hydrazinolysis, which is a common and reliable route. google.comsigmaaldrich.com

The table below summarizes the key transformations involving O-Alkyl and O-Benzylhydroxylamines.

| Reagent Class | Reactant | Product | Transformation Type | Significance |

| O-Alkyl/Benzylhydroxylamine | Aldehyde/Ketone | Oxime Ether | Condensation | Intermediate for amines, amides, and N,O-disubstituted hydroxylamines nih.govacs.org |

| O-Benzylhydroxylamine | Carboxylic Acid/Derivative | O-Benzyl Hydroxamate | Acylation | Precursor to biologically active hydroxamic acids nih.govoakwoodchemical.com |

| O-Benzylhydroxylamine | Aldehyde/Ketone (forms nitrone) | Isoxazoline/Isoxazolidine | 1,3-Dipolar Cycloaddition | Synthesis of heterocyclic scaffolds for drug discovery nih.govrsc.org |

| O-Benzoylhydroxylamine | Organometallic Reagents | Primary Amines | Electrophilic Amination | C-N bond formation scbt.comprepchem.com |

| N-Benzylhydroxylamine | Various | Substituted Imidazoles | Cyclization ("C1N1" Synthon) | Construction of complex heterocycles nih.govwikipedia.org |

Overview of the O-(4-fluoro-3-methylbenzyl)hydroxylamine Structural Class within Contemporary Organic Chemistry

The compound this compound belongs to a specific structural class of substituted O-benzylhydroxylamines. While research directly focused on this exact molecule is not extensively published, an understanding of its chemical nature and synthetic potential can be derived from its constituent parts: the O-benzylhydroxylamine core and the 4-fluoro-3-methyl substitution pattern on the aromatic ring.

The synthesis of such a compound would logically start from the corresponding alcohol, 4-fluoro-3-methylbenzyl alcohol . scbt.com A standard and effective method for converting this alcohol to the desired O-benzylhydroxylamine is the Mitsunobu reaction. This process involves reacting the alcohol with a hydroxylamine equivalent, such as N-hydroxyphthalimide , in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618) ) and an azodicarboxylate (e.g., diisopropylazodicarboxylate ). google.com The resulting phthalimide (B116566) derivative is then cleaved, typically using hydrazine (B178648) , to release the free this compound. google.com

The structural characteristics of the 4-fluoro-3-methylbenzyl group are significant. The presence of a fluorine atom and a methyl group on the benzyl ring influences the electronic properties and steric environment of the molecule. The fluorine atom at the 4-position acts as an electron-withdrawing group via induction, which can affect the reactivity of the aromatic ring and the stability of the entire molecule. For instance, in related N-benzylhydroxylamine analogues, aromatic rings contribute to the stability of N-oxyl radical species, which is a key aspect of their free radical scavenging activity. acs.org The electronic effects of the fluoro and methyl substituents would modulate this property.

The table below outlines the key properties and synthetic precursors for this structural class.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role/Type |

| This compound | N/A | C₈H₁₀FNO | 155.17 | Target Compound |

| 4-Fluoro-3-methylbenzyl alcohol | 261951-66-0 | C₈H₉FO | 140.16 | Key Precursor scbt.com |

| N-Hydroxyphthalimide | 524-38-9 | C₈H₅NO₃ | 163.13 | Reagent for Synthesis google.com |

| Hydrazine | 302-01-2 | H₄N₂ | 32.05 | Reagent for Deprotection google.com |

The strategic placement of these substituents can be leveraged in advanced synthetic applications. For example, the fluoro-substituted benzyl group can offer different stability profiles compared to a standard benzyl or a p-methoxybenzyl (PMB) protecting group, potentially allowing for selective removal under specific conditions. nih.gov The unique electronic signature imparted by the 4-fluoro and 3-methyl groups makes this compound a potentially valuable reagent for creating libraries of novel compounds in medicinal chemistry, where such substitutions are used to fine-tune the pharmacological properties of a lead molecule.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H10FNO |

|---|---|

Peso molecular |

155.17 g/mol |

Nombre IUPAC |

O-[(4-fluoro-3-methylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C8H10FNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3 |

Clave InChI |

KQPBWQPKXPDTMD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)CON)F |

Origen del producto |

United States |

Advanced Chemical Reactivity and Transformational Chemistry of O 4 Fluoro 3 Methylbenzyl Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Functional Group

The hydroxylamine functional group (-ONH2) is the primary site of reactivity in O-(4-fluoro-3-methylbenzyl)hydroxylamine, participating in a variety of transformations, most notably the formation of oxime derivatives and electrophilic amination reactions.

Formation of Oxime Derivatives

O-substituted hydroxylamines, such as this compound, readily react with aldehydes and ketones in a condensation reaction to form O-substituted oximes, also known as oxime ethers. nih.govgoogle.comnih.govacs.org This reaction is a cornerstone of carbonyl chemistry and provides a reliable method for the derivatization of both the hydroxylamine and the carbonyl compound. nih.gov

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime ether. google.com The general transformation is depicted below:

R, R' = alkyl, aryl, or H

The reaction is typically carried out in a suitable solvent, and can be catalyzed by either acid or base. The choice of catalyst and reaction conditions can influence the rate and yield of the reaction. For instance, studies on related O-benzylhydroxylamines have shown that the reaction with benzaldehydes or salicylaldehydes can be performed to synthesize a variety of oxime derivatives. smolecule.com

Table 1: Representative Examples of Oxime Formation with O-Substituted Hydroxylamines

| O-Substituted Hydroxylamine | Carbonyl Compound | Product | Reference |

| O-benzylhydroxylamine | Benzaldehyde (B42025) | O-benzyl benzaldoxime | smolecule.com |

| O-benzylhydroxylamine | Salicylaldehyde | O-benzyl salicylaldoxime | smolecule.com |

| Hydroxylamine hydrochloride | Cyclopentanone | Cyclopentanone oxime | google.com |

This table presents examples of oxime formation with related hydroxylamine derivatives to illustrate the expected reactivity of this compound.

Electrophilic Amination Reactions and Nitrogen Transfer

O-substituted hydroxylamines are valuable reagents for electrophilic amination, a process that involves the transfer of an amino group (-NH2) to a nucleophile. organic-chemistry.orgchemicalbook.com In these reactions, the oxygen-bearing substituent acts as a leaving group, rendering the nitrogen atom electrophilic. This compound can, in principle, serve as a source of the aminating species, although its efficacy would depend on the specific reaction conditions and the nature of the nucleophile.

The electrophilicity of the nitrogen atom can be enhanced by further derivatization, for instance, by converting the hydroxylamine into an O-acyl or O-sulfonyl derivative. These derivatives are potent electrophilic aminating agents. For example, O-benzoylhydroxylamines have been extensively used in transition metal-catalyzed C-N bond formation reactions. researchgate.net

Nitrogen transfer reactions using hydroxylamine derivatives have been employed for the amination of a variety of substrates, including carbanions, amines, and thiols. google.com These reactions can be mediated by transition metals or can proceed under metal-free conditions. While direct electrophilic amination using this compound itself might be challenging due to the relatively poor leaving group ability of the 4-fluoro-3-methylbenzyloxy group, its derivatization could unlock its potential in this area.

Transformations of the Benzyl (B1604629) Moiety and Aromatic Ring System

The 4-fluoro-3-methylbenzyl group in this compound is not merely a passive carrier of the hydroxylamine functionality. It can undergo its own set of chemical transformations, including functionalization of the aromatic ring and alterations of the benzylic carbon linker.

Regioselective Functionalization of the Aryl Ring

The aromatic ring of the 4-fluoro-3-methylbenzyl moiety is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the fluorine atom at position 4 and the methyl group at position 3—will govern the regioselectivity of such transformations.

Fluorine is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. In this case, the positions ortho and para to the activating methyl group are positions 2, 4, and 5. The positions ortho and para to the deactivating fluorine atom are positions 3 and 5. The activating effect of the methyl group is generally stronger than the deactivating effect of the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methyl group and not strongly deactivated by the fluorine. The most probable sites for electrophilic attack would be position 5 (ortho to the methyl group and meta to the fluorine) and position 2 (ortho to the methyl group). Steric hindrance from the adjacent benzylic group might influence the selectivity between these two positions.

While no specific studies on the regioselective functionalization of this compound have been reported, research on the functionalization of related 1-fluoro-2-methylbenzene derivatives can provide insights into the expected regiochemical outcomes.

Alteration of Carbon Linkers and Their Chemical Consequences

The benzylic C-O bond in this compound can be cleaved under certain reductive conditions. For instance, catalytic hydrogenation, a common method for the cleavage of benzyl ethers, could potentially cleave the C-O bond to yield 4-fluoro-3-methyltoluene and hydroxylamine. organic-chemistry.org This transformation would represent a deprotection of the hydroxylamine.

Furthermore, the benzylic C-H bonds can be a site for radical-mediated functionalization. While specific examples for this substrate are lacking, the broader field of C-H activation offers potential pathways for introducing new functional groups at the benzylic position.

Catalytic and Stoichiometric Reaction Pathways Mediated by O-Substituted Hydroxylamines

The reactivity of O-substituted hydroxylamines can be effectively harnessed through both catalytic and stoichiometric pathways to achieve a variety of chemical transformations.

O-Substituted hydroxylamines, particularly those with good leaving groups, are key precursors for the in situ generation of electrophilic aminating species in catalytic cycles. chemicalbook.com For example, transition metal catalysts, such as those based on copper or rhodium, can activate O-acyl or O-sulfonyl hydroxylamines for C-N bond formation reactions. researchgate.net These catalytic systems enable the amination of a wide range of nucleophiles under milder conditions than stoichiometric methods. While this compound itself may not be an ideal substrate for such catalytic cycles due to its leaving group, its derivatives could be employed in this context.

Stoichiometric reactions involving O-substituted hydroxylamines are also prevalent, especially in cases where the hydroxylamine derivative is used as a direct aminating agent for highly reactive nucleophiles like Grignard reagents or organolithium compounds. In such reactions, the O-substituted hydroxylamine is consumed in a 1:1 ratio with the substrate.

The development of catalytic systems that can directly utilize simple O-alkylhydroxylamines for nitrogen transfer reactions remains an active area of research, as it would offer a more atom-economical approach to amination. google.com

Applications of O 4 Fluoro 3 Methylbenzyl Hydroxylamine in Contemporary Organic Synthesis Research

Role as a Reagent in Nitrile Synthesis from Aldehydes

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group that serves as a precursor to amines, carboxylic acids, and various heterocyclic systems. organic-chemistry.orgnih.gov One of the most direct methods for this conversion involves the dehydration of an aldoxime, which can be formed in situ from an aldehyde and a hydroxylamine (B1172632) derivative. organic-chemistry.orggoogle.com

O-substituted hydroxylamines, such as O-(4-fluoro-3-methylbenzyl)hydroxylamine, can participate in this reaction, typically through a transoximation process. In this mechanism, an aldehyde first reacts with a simple hydroxylamine source like hydroxylamine hydrochloride to form an aldoxime. The O-substituted hydroxylamine can then exchange with the aldoxime, and subsequent dehydration, often promoted by various catalysts or dehydrating agents, yields the nitrile. organic-chemistry.org The use of an O-protected oxime can be advantageous as it avoids handling potentially explosive unprotected hydroxylamines. organic-chemistry.org Numerous methods have been developed for the direct conversion of aldehydes to nitriles using hydroxylamine sources under various conditions, highlighting the robustness of this transformation. organic-chemistry.orgrsc.org

The reaction is broadly applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes, tolerating diverse functional groups. rsc.org The table below illustrates the conversion of various aldehydes to their corresponding nitriles using a hydroxylamine-based system, showcasing the general utility of this class of reagents.

Table 1: Examples of Nitrile Synthesis from Aldehydes using Hydroxylamine Reagents This table presents representative data for the conversion of aldehydes to nitriles using various hydroxylamine-based methods to illustrate the general transformation.

| Aldehyde Substrate | Nitrile Product | Yield (%) | Reference Method |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 99 | O-phenylhydroxylamine hydrochloride in aqueous solution. nih.gov |

| Cinnamaldehyde | Cinnamonitrile | 63 | O-phenylhydroxylamine hydrochloride in aqueous solution. nih.gov |

| 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 95 | Hydroxylamine hydrochloride with Fe(HSO4)3 catalyst. rsc.org |

| 2-Naphthaldehyde | 2-Naphthonitrile | 94 | Hydroxylamine hydrochloride with Fe(HSO4)3 catalyst. rsc.org |

**4.2. Use in Complex Molecule Construction

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.govcymitquimica.com O-substituted hydroxylamines are valuable building blocks for constructing a variety of these ring systems, most notably isoxazoles and isoxazolines. The fluorinated benzyl (B1604629) moiety of this compound makes it a particularly interesting precursor for synthesizing novel heterocyclic compounds for drug discovery, as the inclusion of fluorine can significantly enhance metabolic stability and binding affinity. ekb.eg

The general strategy involves the reaction of the O-substituted hydroxylamine with a suitable bifunctional precursor, such as a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or an alkyne. For instance, condensation with a 1,3-diketone would lead to the formation of a substituted isoxazole. These synthetic routes are often modular, allowing for the generation of diverse libraries of compounds for biological screening. rsc.orgopenmedicinalchemistryjournal.com The synthesis of prescribed drugs like lorazepam involves the reaction of a ketone with hydroxylamine to form an oxime, which then undergoes cyclization to build the heterocyclic core. nih.gov

The introduction of specific substituents can fine-tune the pharmacological properties of a biologically active molecule. The O-(4-fluoro-3-methylbenzyl) group is a scaffold that can be appended to a parent molecule to modulate its characteristics. The reaction of this compound with a carbonyl group on a complex biological scaffold results in the formation of a stable oxime ether linkage. sci-hub.se

This modification serves several purposes in medicinal chemistry:

Modulating Lipophilicity: The benzyl group increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Introducing a Fluorine Atom: Fluorine substitution is a common strategy in drug design to block metabolic oxidation at a specific site, increase binding affinity through favorable electrostatic interactions, and alter acidity. ekb.egossila.com

Steric Shielding: The substituted benzyl group can provide steric bulk that influences the molecule's conformation and its interaction with biological targets.

This approach allows for the rapid generation of analogues of a lead compound (Rapid Analogue Synthesis), a key strategy in optimizing drug candidates. ekb.eg

**4.3. Derivatization Strategies in Analytical Chemistry Method Development

The analysis of small molecules, particularly those containing carbonyl groups (aldehydes and ketones), in complex biological or environmental matrices often requires a derivatization step prior to chromatographic analysis. researchgate.net O-substituted hydroxylamines are widely used as derivatizing agents for several reasons:

They react specifically and efficiently with carbonyl groups to form stable oxime derivatives. semanticscholar.org

The derivatization improves the analyte's properties for analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), this means increasing volatility and thermal stability. rsc.org For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), it involves improving chromatographic retention on reverse-phase columns and enhancing ionization efficiency. semanticscholar.orgnih.gov

This compound is structurally similar to well-established derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The formation of the oxime ether derivative masks the polar carbonyl group and attaches a nonpolar, UV-active, and easily ionizable benzyl group, significantly improving detection sensitivity. This strategy has been successfully applied to the analysis of a wide range of compounds, including steroids, aldehydes in household products, and short-chain fatty acids. nih.govnih.gov

Table 2: Comparison of Analytical Performance Before and After Derivatization This table shows representative data on the improvement of detection limits for carbonyl compounds after derivatization with O-substituted hydroxylamine reagents.

| Analyte | Analytical Method | Derivatizing Agent | Improvement in Sensitivity (Limit of Quantitation) |

|---|---|---|---|

| Steroid Hormones | HPLC-MS | Hydroxylamine | 3.9–202.6 times increase. semanticscholar.org |

| Monosaccharides | LC-MS/MS | O-(4-Methoxybenzyl)hydroxylamine | 83 to 1600-fold increase. nih.gov |

| Testosterone | ESI-MS | O-(3-trimethylammonium propyl) hydroxylamine | ~10 times higher Signal-to-Noise ratio compared to hydroxylamine. semanticscholar.org |

A significant challenge in quantitative analysis using LC-MS/MS is the "matrix effect," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Isotope-coded derivatization is a powerful strategy to overcome this issue. nih.gov This approach uses a pair of derivatizing agents: an unlabeled version and a stable isotope-labeled (e.g., deuterium-labeled) version.

In this "paired derivatization" workflow, the target analytes in the unknown sample are derivatized with the unlabeled reagent, such as this compound. Concurrently, a known amount of an analytical standard for each analyte is derivatized with the isotopically labeled analogue (e.g., a deuterated version of the reagent). The sample and the labeled standards are then mixed and analyzed together by LC-MS/MS.

Because the light (unlabeled) and heavy (labeled) derivatives of the same analyte are chemically identical, they co-elute and experience the exact same matrix effects and ionization efficiency. By measuring the ratio of the mass spectrometer signal for the analyte to its isotopically labeled internal standard, precise and accurate quantification can be achieved. A study using H/D-labeled O-(4-methoxybenzyl)hydroxylamine for monosaccharide analysis demonstrated that this method yields excellent linearity and accuracy, with recoveries typically between 85-110%. nih.gov This highlights the potential for developing a deuterated version of this compound for high-precision quantitative studies.

Elucidation of Reaction Mechanisms and Kinetics Involving O 4 Fluoro 3 Methylbenzyl Hydroxylamine

Mechanistic Pathways of Hydroxylamine-Mediated Reactions

The reactivity of O-alkylhydroxylamines, such as O-(4-fluoro-3-methylbenzyl)hydroxylamine, is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the N-O bond to cleavage. These characteristics allow them to participate in a variety of transformations, including metal-catalyzed processes and rearrangements.

Metal-Catalyzed Processes, including Copper-Catalyzed Hydroamination

Copper-catalyzed hydroamination has emerged as a significant method for the formation of C-N bonds. In these reactions, O-acyl or O-sulfonyl hydroxylamine (B1172632) derivatives often serve as electrophilic nitrogen sources. The generally accepted mechanism for the copper-hydride (CuH)-catalyzed hydroamination of alkenes involves several key steps. Initially, a chiral ligand-bound CuH species is generated. This intermediate then undergoes migratory insertion with an alkene to form a copper-alkyl intermediate. Subsequent reaction with the electrophilic hydroxylamine derivative leads to the formation of the desired amine product and regenerates the copper catalyst.

Intramolecular Cyclizations and Skeletal Rearrangements

O-Substituted hydroxylamines can participate in intramolecular cyclization and skeletal rearrangement reactions, often under acidic or thermal conditions. For instance, the aza-Hock rearrangement has been described for the transformation of secondary benzyl (B1604629) alcohols and arylsulfonyl hydroxylamines into anilines, proceeding through a reactive O-(1-phenylethyl)hydroxylamine intermediate. This type of rearrangement involves the migration of an aryl group to an electron-deficient nitrogen atom following the cleavage of the N-O bond.

While the potential for this compound to undergo similar intramolecular reactions exists, specific examples and mechanistic investigations are not documented in the available research. The substitution pattern on the benzene (B151609) ring would be expected to influence the migratory aptitude of the benzyl group and the stability of any charged intermediates, thereby affecting the feasibility and outcome of such rearrangements. Further investigation is necessary to determine if this compound can be a substrate for intramolecular cyclizations or skeletal rearrangements under specific reaction conditions.

Kinetic Studies and Determinants of Reaction Rate

Kinetic studies are crucial for understanding the factors that govern the speed of a chemical reaction. For reactions involving hydroxylamine derivatives, the rate can be influenced by factors such as the concentration of reactants, temperature, pH, and the nature of the solvent and catalyst. For example, in the reaction of hydroxylamine with cytosine derivatives, the reaction rate has been shown to be dependent on both the pH and the concentration of hydroxylamine, with the reaction proceeding through the protonated form of the pyrimidine (B1678525) base.

In the context of metal-catalyzed reactions, the kinetics can be complex, often depending on the rate of catalyst activation, substrate binding, and product release. For copper-catalyzed hydroaminations, the rate-determining step can vary depending on the specific substrates and reaction conditions.

Regrettably, specific kinetic data or detailed studies on the determinants of the reaction rate for transformations involving this compound are not available in the surveyed literature. To understand the kinetics of its reactions, systematic studies would need to be conducted, varying parameters such as substrate concentrations, catalyst loading, and temperature, to determine the rate law and activation parameters.

Structure Reactivity Relationship Sar Studies of O 4 Fluoro 3 Methylbenzyl Hydroxylamine Derivatives

Influence of Aromatic Substituents on Reactivity and Selectivity

Substituents on the aromatic ring of O-benzylhydroxylamine derivatives play a pivotal role in modulating their reactivity and selectivity. The nature and position of these substituents can significantly alter the electron density of the aromatic ring and the adjacent benzylic position, thereby influencing the compound's ability to interact with other molecules, including biological macromolecules like enzymes.

The electronic effects of substituents are broadly categorized into inductive and resonance effects, which can either donate or withdraw electron density from the aromatic ring. nih.govnih.govnih.gov In the case of O-(4-fluoro-3-methylbenzyl)hydroxylamine, the aromatic ring is substituted with both an electron-withdrawing group (EWG) and an electron-donating group (EDG).

The 3-methyl substituent is an electron-donating group through its inductive effect (+I) and hyperconjugation. nih.gov Alkyl groups are known to be activating groups, increasing the nucleophilicity of the aromatic ring. nih.gov In some SAR studies, the presence of electron-donating groups like methyl has been shown to have a variable impact on activity, sometimes being neutral or even enhancing the inhibition of certain enzymes. rsc.org

Table 1: Electronic Effects of Aromatic Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity | Reference |

|---|---|---|---|---|

| Fluoro | 4 | -I > +R (Electron-withdrawing) | Deactivating | nih.govnih.gov |

Beyond electronic effects, the steric bulk and conformational preferences of substituents significantly impact molecular interactions. The size and spatial arrangement of substituents can dictate how a molecule fits into a binding pocket of a protein or how it approaches another reactant.

The 3-methyl group in this compound introduces steric hindrance in the meta position of the aromatic ring. This steric bulk can influence the conformational preferences of the molecule, potentially favoring certain rotational isomers over others. In SAR studies of disubstituted benzene (B151609) rings, steric hindrance from ortho groups can affect the site of subsequent reactions. sigmaaldrich.com The presence of a methyl group can also impact the binding affinity of the molecule to its biological target by either preventing optimal binding or, conversely, by creating favorable van der Waals interactions within a specific pocket.

The 4-fluoro substituent , being relatively small, generally exerts a minimal steric effect. However, its presence can influence the local conformation and the electrostatic potential of the molecule.

The combination of substituents in this compound derivatives can lead to synergistic or antagonistic effects on reactivity. For instance, while disubstitution can sometimes lead to enhanced potency, in some O-benzylhydroxylamine derivatives, disubstituted compounds were not more potent than the most potent monosubstituted ones, suggesting complex interplay between electronic and steric factors. nih.gov

Correlation between Molecular Structure and Chemical Performance

The chemical performance of this compound derivatives, whether in terms of reaction kinetics, product distribution in a chemical synthesis, or biological activity, is a direct consequence of its molecular structure.

The electronic nature of the 4-fluoro and 3-methyl substituents directly impacts the reactivity of the hydroxylamine (B1172632) moiety. The electron-withdrawing fluorine atom can influence the pKa of the N-H bond in the hydroxylamine group, which can be crucial for its mechanism of action in certain biological contexts, such as enzyme inhibition.

| Biological Activity (Hypothetical) | Potential for enhanced binding through halogen interactions | Potential for steric clashes or favorable hydrophobic interactions | A unique profile that could be optimized for specific targets | rsc.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For O-(4-fluoro-3-methylbenzyl)hydroxylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (-CH2-) protons, the methyl (-CH3) protons, and the amine (-ONH2) protons are expected.

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns are influenced by coupling to each other and to the nearby fluorine atom.

Benzylic Protons: A singlet corresponding to the two protons of the -OCH2- group is expected.

Methyl Protons: A singlet for the three protons of the methyl group will be observed.

Amine Protons: The two protons of the hydroxylamine's amino group (-NH2) will likely appear as a broad singlet.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.9 - 7.3 | Multiplet |

| O-CH₂ | ~4.6 | Singlet |

| Ar-CH₃ | ~2.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. The presence of the electronegative fluorine atom will cause splitting of the signals for the carbon atoms to which it is directly attached and those several bonds away (C-F coupling).

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the methyl and fluorobenzyl substituents. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Benzylic Carbon: The signal for the -OCH2- carbon will appear in the range of δ 60-80 ppm.

Methyl Carbon: The methyl carbon will give rise to a signal in the aliphatic region, typically around δ 15-25 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~160 (doublet) |

| Aromatic C-CH₂ | ~138 |

| Aromatic C-CH₃ | ~125 |

| Aromatic CH | 114 - 132 |

| O-CH₂ | ~76 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its multiplicity would reveal couplings to nearby protons. This technique is particularly powerful for confirming the presence and position of the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound, soft ionization techniques such as Electrospray Ionization (ESI-MS) would likely be used to generate the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the determination of its elemental composition and confirming the molecular formula (C₈H₁₀FNO). The precise mass measurement from HRMS helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.

Predicted Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Chromatographic Analysis for Compound Purity and Identification (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. For this compound, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. By eluting with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) through a stationary phase (e.g., a C18 column), the purity of the sample can be determined by integrating the area of the peak corresponding to the main compound and any impurity peaks. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification purposes.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic method used for monitoring reaction progress and for preliminary purity checks. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot after development, characterized by its retention factor (Rf) value, can be visualized under UV light (due to the aromatic ring) or by using a chemical staining agent. The presence of a single spot suggests a high degree of purity, while multiple spots indicate the presence of impurities.

Computational and Theoretical Chemistry Approaches in O 4 Fluoro 3 Methylbenzyl Hydroxylamine Research

Quantum Chemical Calculations (e.g., DFT, B3LYP Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with hybrid functionals like B3LYP, are instrumental in elucidating the structural and electronic properties of O-(4-fluoro-3-methylbenzyl)hydroxylamine. idpublications.orgasianpubs.orgsphinxsai.com These methods offer a balance between computational cost and accuracy for molecules of this size. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. sphinxsai.comresearchgate.net For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate the equilibrium geometry by minimizing the forces on each atom. asianpubs.orgsphinxsai.comorientjchem.org This process yields key structural parameters.

Following optimization, vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This analysis confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies. idpublications.orgresearchgate.net These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include C-F stretching, C-H stretching of the methyl and aromatic groups, N-O stretching, and various ring vibrations. orientjchem.orgscirp.org Theoretical spectra (FTIR and FT-Raman) can be generated and compared with experimental data to aid in spectral assignment. orientjchem.orgresearchgate.net

Below is a table of hypothetical, yet plausible, optimized geometrical parameters for this compound, derived from typical values for similar substituted benzyl (B1604629) and hydroxylamine (B1172632) structures found in computational studies.

Interactive Data Table: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-CH₃ | ~1.51 Å |

| Bond Length | C-CH₂ | ~1.50 Å |

| Bond Length | CH₂-O | ~1.43 Å |

| Bond Length | O-N | ~1.45 Å |

| Bond Angle | C-C-F | ~118° |

| Bond Angle | C-CH₂-O | ~109° |

| Bond Angle | CH₂-O-N | ~105° |

| Dihedral Angle | C(aromatic)-C-O-N | ~60-180° |

Quantum chemical calculations are a valuable tool for predicting spectroscopic parameters, most notably NMR chemical shifts. comporgchem.comliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.govrsc.org These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.org

For this compound, this method can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). comporgchem.comliverpool.ac.uk Studies have shown that DFT calculations can achieve good correlation with experimental values, aiding in the structural elucidation and assignment of complex spectra. nih.govacs.org For instance, the benzylic protons (–CH₂–) would have a predicted chemical shift influenced by the electronegative oxygen atom and the substituted aromatic ring. The chemical shifts of the aromatic carbons and protons would be affected by the electron-withdrawing fluorine atom and the electron-donating methyl group. numberanalytics.comacs.org

Interactive Data Table: Illustrative Predicted vs. Experimental NMR Chemical Shifts

| Nucleus | Predicted Shift (ppm) Range (Illustrative) | Rationale |

|---|---|---|

| ¹H (CH₂) | 4.8 - 5.2 | Deshielded by adjacent electronegative oxygen. |

| ¹H (CH₃) | 2.1 - 2.4 | Typical range for a methyl group on an aromatic ring. |

| ¹H (NH₂) | 5.5 - 7.0 | Broad signal, position is highly dependent on solvent and concentration. |

| ¹³C (CH₂) | 75 - 80 | Influenced by the C-O bond. acs.org |

| ¹³C (C-F) | 160 - 165 (with large JC-F) | Strong deshielding and coupling due to fluorine. |

| ¹³C (C-CH₃) | 135 - 140 | Quaternary carbon influenced by methyl substituent. |

Molecular Modeling and Simulation of Reaction Pathways and Transition States

Molecular modeling is crucial for understanding the mechanisms of chemical reactions involving this compound. acs.org Computational methods can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.netic.ac.uk

For example, the synthesis of this compound often involves the O-alkylation of a hydroxylamine derivative with a 4-fluoro-3-methylbenzyl halide or sulfonate. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Theoretical calculations can model this Sₙ2 reaction. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. researchgate.net This provides insight into the reaction kinetics and feasibility. Factors such as the nature of the leaving group and the solvent can be modeled to predict their effect on the reaction rate and outcome. rsc.orgrsc.org Similarly, the reactivity of the hydroxylamine group in subsequent reactions, such as the formation of oximes or amides, can be investigated by modeling the respective transition states and reaction pathways. acs.orgic.ac.uk

Investigation of Electronic Properties and Stability, including Bond Dissociation Energies (BDEs)

Computational methods allow for a detailed investigation of the electronic properties that govern the stability and reactivity of this compound. The introduction of a fluorine atom and a methyl group to the benzene (B151609) ring alters its electronic structure. numberanalytics.comrsc.org Fluorine, being highly electronegative, acts as an inductive electron-withdrawing group, while also having a weaker mesomeric (resonance) electron-donating effect. acs.orgbohrium.com The methyl group is a weak electron-donating group. DFT calculations can quantify these effects by computing properties such as molecular orbital energies (HOMO and LUMO), the electrostatic potential map, and atomic charges. acs.orgrsc.org The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. rsc.org

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. msu.eduwikipedia.org It is a direct measure of bond strength. BDEs for this compound can be calculated computationally. The most labile bonds are typically of greatest interest for predicting thermal stability and degradation pathways. Key BDEs to investigate would be the C-O, O-N, and N-H bonds. The benzylic C-O bond strength, for instance, is influenced by the stability of the resulting 4-fluoro-3-methylbenzyl radical. researchgate.net Published BDE tables for related structures can serve as a benchmark for these calculations. libretexts.orgucsb.edu

Interactive Data Table: Representative Bond Dissociation Energies (BDEs)

| Bond | General BDE Range (kcal/mol) | Influencing Factors for the Specific Compound |

|---|---|---|

| Ph-CH₂-H | 85 - 90 msu.edu | Stability of the resulting benzyl radical. |

| CH₃O-H | ~104 | Electronegativity of oxygen. |

| C₆H₅CH₂-O-NH₂ | 50 - 65 (estimated) | Resonance stabilization of the benzyl radical. |

| C₆H₅CH₂O-NH₂ | 60 - 75 (estimated) | Stability of the aminoxyl radical. |

| H₂N-OH | ~70 | Electronegativity of N and O. |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Routes for O-Benzylhydroxylamines

The synthesis of O-benzylhydroxylamines is a cornerstone for their broader application. While traditional methods exist, future research will likely pivot towards more sustainable and efficient synthetic strategies.

Continuous flow synthesis represents another significant frontier. A continuous process for the synthesis of the isomeric N-benzylhydroxylamine hydrochloride has been developed, achieving a 75% yield under mild conditions and allowing for solvent and reactant recycling. mdpi.com Adapting this technology for O-alkylated derivatives like O-(4-fluoro-3-methylbenzyl)hydroxylamine could offer substantial advantages in terms of safety, scalability, and cost-effectiveness for industrial production. mdpi.com

Furthermore, the Mitsunobu reaction offers a versatile route for the synthesis of O-alkylhydroxylamines from the corresponding alcohols. For instance, O-(3-fluoro-benzyl)-hydroxylamine hydrochloride was synthesized in an 81% yield from 3-fluorobenzyl alcohol using triphenylphosphine (B44618), N-hydroxyphthalimide, and diisopropylazodicarboxylate, followed by hydrazinolysis. chemicalbook.com This methodology could be directly applied to the synthesis of this compound from 4-fluoro-3-methylbenzyl alcohol, providing a reliable and high-yielding laboratory-scale preparation.

Future research should also investigate organocatalytic approaches to benzylic oxidation as a potential route. Studies on the N-hydroxyphthalimide (NHPI) catalyzed oxidation of benzylic centers using sodium chlorite (B76162) have elucidated the role of chlorine dioxide as the active oxidant that generates the catalytically active phthalimide-N-oxyl (PINO) radical. nih.gov This radical is capable of abstracting a hydrogen atom from the substrate, initiating the oxidation process. nih.gov Exploring similar catalytic systems for the direct, selective oxyfunctionalization of toluene (B28343) derivatives could lead to more direct and atom-economical syntheses of O-benzylhydroxylamines.

| Starting Material | Reagents | Product | Key Features |

| Benzyl (B1604629) chloride | N-hydroxyphthalimide, Phase-transfer catalyst, Acid | O-Benzylhydroxylamine | Large-scale, >65% yield tandfonline.com |

| Benzyl chloride | Hydroxylamine (B1172632) hydrochloride | N-Benzylhydroxylamine HCl | Continuous flow, 75% yield mdpi.com |

| 3-Fluorobenzyl alcohol | N-hydroxyphthalimide, PPh3, DIAD, Hydrazine (B178648) | O-(3-Fluoro-benzyl)-hydroxylamine HCl | High yield (81%) chemicalbook.com |

| Benzylic C-H | N-hydroxyphthalimide, Sodium chlorite | Benzylic oxidation product | Organocatalytic, radical mechanism nih.gov |

Exploration of Unprecedented Chemical Transformations Utilizing the Hydroxylamine Moiety

The hydroxylamine group is a versatile functional handle, and O-benzylhydroxylamines have traditionally been used as sources of "N1" or "N1O1" synthons in organic synthesis. rsc.org However, recent discoveries have unveiled new modes of reactivity, suggesting that the synthetic potential of compounds like this compound is far from fully realized.

A groundbreaking development is the use of N-benzylhydroxylamine as a "C1N1 synthon" in a [2+2+1] cyclization reaction to construct 1,2,5-trisubstituted imidazoles. rsc.orgrsc.org This novel transformation proceeds through the in-situ generation of an acyl ketonitrone intermediate, which, after tautomerization, activates the α-C(sp³)–H bond of the benzyl group for cyclization. rsc.orgrsc.org This discovery shatters the conventional understanding of benzylhydroxylamine reactivity and opens the door for exploring analogous transformations with this compound. The electronic effects of the fluoro and methyl groups could significantly influence the stability of intermediates and the efficiency of the cyclization, potentially leading to new heterocyclic scaffolds.

The hydroxylamine moiety itself is a powerful nucleophile and can participate in a variety of ligation reactions. Oxime and hydrazone ligations, formed by the reaction of hydroxylamines or hydrazines with carbonyl compounds, are considered efficient bioorthogonal reactions. nih.gov Future research could explore novel catalytic systems, such as the use of aniline-based catalysts, to accelerate these ligations and expand their scope to more complex molecular architectures. nih.gov

Furthermore, the redox properties of the hydroxylamine group warrant deeper investigation. Hydroxylamines and their salts are known reducing agents in numerous organic and inorganic reactions. wikipedia.org Mechanistic studies on the oxidation of various substrates by N-haloarenesulfonamides have revealed complex kinetics involving different reactive species derived from the oxidant. researchgate.net Investigating the reactivity of this compound as a reducing agent or as a precursor to nitroxide radicals could uncover new catalytic cycles and synthetic methodologies. Nitroxides can act as radical traps, and the resulting alkoxyamines can serve as thermal sources of carbon radicals for various transformations. researchgate.net

| Reagent | Transformation Type | Product | Mechanistic Insight |

| N-Benzylhydroxylamine HCl | [2+2+1] Cyclization ("C1N1" synthon) | 1,2,5-Trisubstituted Imidazoles | Activation of α-C(sp³)–H bond via acyl ketonitrone intermediate rsc.orgrsc.org |

| Hydroxylamine/Hydrazine | Ligation with Carbonyls | Oximes/Hydrazones | Efficient bioorthogonal reaction, can be catalyzed nih.gov |

| Hydroxylamine | Reaction with DNA | Mutagenesis | Hydroxylation of cytidine (B196190) leads to C:G to T:A transitions wikipedia.org |

| N-Hydroxyphthalimide | Catalytic Oxidation | Phthalimide-N-oxyl (PINO) radical | Active species in benzylic C-H oxidation nih.gov |

Innovative Applications in Chemical Biology and Bioorganic Chemistry

The field of bioorthogonal chemistry, which utilizes reactions that proceed selectively within living systems, provides a rich context for the future application of this compound. nih.govresearchgate.netcas.org The hydroxylamine moiety is a key player in this arena, primarily through the formation of stable oxime linkages with aldehydes and ketones.

A significant future direction lies in the design of novel chemical probes for studying biological processes. For example, a methyl N,O-hydroxylamine linker has been successfully incorporated into muramyl dipeptide (MDP), a fragment of bacterial peptidoglycan, to create probes for studying host-pathogen interactions. scispace.com These hydroxylamine-functionalized probes were used in surface plasmon resonance (SPR) assays to quantify binding to the innate immune receptor Nod2 and were also conjugated to fluorophores for imaging applications. scispace.com Similarly, this compound could be used to construct a new class of probes. The 4-fluoro-3-methylbenzyl group could serve as a unique tag, potentially offering altered pharmacokinetic properties or acting as a ¹⁹F NMR reporter for in-cell or in-vivo studies.

The development of fluorogenic bioorthogonal reactions is another promising avenue. nih.gov These reactions are designed so that the product is fluorescent while the starting materials are not, thereby minimizing background signal in imaging experiments. nih.gov Future work could focus on designing O-benzylhydroxylamine derivatives that, upon participating in a specific bioorthogonal ligation, trigger the formation or uncaging of a fluorophore. The electronic tuning provided by the substituents on the aromatic ring of this compound could be harnessed to modulate the kinetics and fluorogenic properties of such reactions.

Furthermore, the hydroxylamine moiety itself has been implicated in biological activity, including cytotoxicity through free radical mechanisms. nih.gov While clinical applications are outside the scope of this discussion, understanding the fundamental chemical and biological interactions of such compounds at a molecular level is crucial. For instance, hydroxylamine is known to be a mutagen by hydroxylating the DNA nucleobase cytosine. wikipedia.orgnih.gov Mechanistic studies on how the benzyl group and its substituents in this compound affect its interaction with biomolecules like DNA and proteins could provide valuable insights for chemical toxicologists and drug designers, focusing on the chemical basis of these interactions rather than their physiological outcomes.

| Application Area | Technique/Approach | Potential of this compound |

| Chemical Biology Probes | Oxime Ligation, Bioconjugation | Construction of novel probes for studying biomolecular interactions; the benzyl group can act as a unique tag or ¹⁹F NMR handle nih.govscispace.com |

| Bioorthogonal Chemistry | Fluorogenic Reactions | Design of probes that become fluorescent upon reaction, with reaction kinetics tuned by the substituted benzyl group nih.gov |

| Molecular Mechanism Studies | Interaction with Biomolecules | Investigation of the chemical basis for interactions with DNA and proteins, leveraging the unique properties of the substituted benzyl group wikipedia.orgnih.govnih.gov |

| Drug Delivery/Activation | Cleavable Linkers | Development of linkers that can be cleaved under specific biological conditions to release a molecule of interest, a strategy used in various bioorthogonal systems nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing O-(4-fluoro-3-methylbenzyl)hydroxylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-fluoro-3-methylbenzyl chloride reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under inert conditions. Key parameters include:

- Temperature : Room temperature or mild heating (25–50°C) to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

- Critical Factors : Excess hydroxylamine drives the reaction to completion, while controlled pH prevents decomposition of the hydroxylamine group.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents on the benzyl ring (e.g., fluorine-induced deshielding at ~7.2 ppm for aromatic protons, methyl group at ~2.3 ppm).

- Mass Spectrometry (MS) : Molecular ion peak (M+H⁺) at m/z 184.06 confirms the molecular formula C₈H₁₀FNO.

- Purity Analysis : HPLC with UV detection (λ = 254 nm) quantifies impurities (<1%) .

Q. What are the key challenges in scaling up the synthesis of this compound for research use?

- Methodological Answer : Challenges include:

- Byproduct Formation : Competing hydrolysis of the benzyl chloride precursor can reduce yield. Mitigate by using anhydrous conditions and molecular sieves.

- Safety : Hydroxylamine derivatives are thermally sensitive. Use batch reactors with temperature control to avoid exothermic decomposition .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluoro-3-methylbenzyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Fluorine’s Electron-Withdrawing Effect : Activates the benzyl chloride toward nucleophilic attack by hydroxylamine but may reduce stability of intermediates.

- Methyl’s Electron-Donating Effect : Steric hindrance at the 3-position slows para-substitution. Computational modeling (DFT) predicts regioselectivity in reactions .

Q. How can computational chemistry (e.g., DFT) predict reaction pathways for this compound in acylation reactions?

- Methodological Answer :

- Transition State Analysis : Calculate Gibbs free energy barriers (ΔG‡) for competing O- vs. N-acylation pathways. For example, bifunctional catalysis involving hydroxylamine’s oxygen and nitrogen atoms lowers ΔG‡ to ~18 kcal/mol, favoring O-acylation .

- Solvent Effects : PCM models simulate aqueous vs. organic solvent environments, revealing solvation’s role in stabilizing intermediates .

Q. What strategies resolve contradictory data on biological activity (e.g., IC₅₀ variations) of hydroxylamine derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. U-937) and incubation times.

- Purity Validation : Contaminants (e.g., unreacted benzyl chloride) may skew results. Use orthogonal purity checks (HPLC, LC-MS).

- Mechanistic Studies : Probe apoptosis induction (e.g., caspase-3 activation assays) to confirm mode of action .

Q. How do fluorine and methyl substituents impact the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store at 4°C, 25°C, and 40°C with 75% humidity. Monitor degradation via NMR:

- Fluorine’s Stability : Resists hydrolysis but may undergo radical-mediated defluorination under UV light.

- Methyl Group : No significant oxidation unless strong oxidants are present .

Q. What protecting group strategies enhance synthetic flexibility for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.